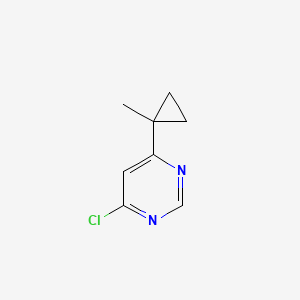

4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Description

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

4-chloro-6-(1-methylcyclopropyl)pyrimidine |

InChI |

InChI=1S/C8H9ClN2/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3 |

InChI Key |

KBZOSVVEWCWMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

A Critical Intermediate for Kinase Inhibitor Development

Executive Summary

4-Chloro-6-(1-methylcyclopropyl)pyrimidine is a specialized heterocyclic building block increasingly utilized in the design of small-molecule kinase inhibitors, particularly those targeting Pim kinases (Pim-1, Pim-2) and MALT1 . Its structural value lies in the 1-methylcyclopropyl moiety , a "privileged scaffold" that offers a unique combination of steric bulk, lipophilicity, and metabolic stability compared to standard alkyl or cycloalkyl groups.

This guide provides a comprehensive technical analysis of this core, addressing a critical nomenclature discrepancy in commercial catalogs, detailing a robust synthetic pathway, and outlining quality control parameters for pharmaceutical applications.

Chemical Identity & Structural Profile[1][2][3][4][5]

Critical Note on CAS 1517074-46-2: Researchers must exercise caution. While CAS 1517074-46-2 is frequently associated with this chemical name in literature, major commercial catalogs (e.g., BLD Pharm) often link this CAS to the methylated analog: 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine .

-

Target of this Guide: this compound (C₈H₉ClN₂).

-

Verification: Always verify structure via 1H-NMR, specifically looking for the absence of a pyrimidine-methyl singlet if the C8 core is desired.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol |

| Physical State | Off-white to pale yellow solid or low-melting oil |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| LogP (Predicted) | ~2.3 |

| Key Structural Feature | 1-Methylcyclopropyl : A quaternary carbon center that blocks metabolic oxidation at the |

Synthetic Pathway (Retrosynthetic Analysis)[4]

The synthesis of this compound is non-trivial due to the sensitivity of the cyclopropyl ring to ring-opening under harsh acidic conditions. A robust route utilizes Meldrum's acid activation followed by condensation with formamidine .

Reaction Scheme Visualization

Figure 1: Step-wise synthetic workflow from commercially available acid precursor to the chlorinated pyrimidine core.

Detailed Experimental Protocols

Step 1: Synthesis of Beta-Keto Ester Precursor

Rationale: Direct condensation of acid chlorides with acetates often leads to self-condensation byproducts. The Meldrum's acid route is chosen for its high regioselectivity and mild conditions, preserving the cyclopropyl ring.

-

Activation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl-imidazole.

-

Acylation: Add Meldrum's acid (1.0 eq) and stir overnight.

-

Methanolysis: Evaporate solvent. Dissolve the residue in anhydrous Methanol and reflux for 4 hours.

-

Mechanism:[1] The acyl-Meldrum's acid undergoes decarboxylation and ring opening to yield the methyl beta-keto ester.

-

-

Workup: Concentrate in vacuo. The resulting oil is typically pure enough (>90%) for the next step.

Step 2: Cyclization to Pyrimidinone

Rationale: Using Formamidine acetate introduces the pyrimidine ring without substituents at the 2-position. (Note: Using Acetamidine here would yield the 2-methyl analog often confused in catalogs).

-

Preparation: In a dry flask, dissolve Sodium Metal (3.0 eq) in dry MeOH to generate NaOMe in situ.

-

Condensation: Add Formamidine acetate (1.5 eq) and stir for 15 min.

-

Addition: Dropwise add the beta-keto ester (from Step 1) in MeOH.

-

Reflux: Heat to reflux for 6-12 hours. Monitor by LC-MS for the formation of the hydroxypyrimidine (M+H ≈ 151).

-

Isolation: Cool to RT. Neutralize with dilute HCl to pH ~6-7. The solid 6-(1-methylcyclopropyl)pyrimidin-4(3H)-one precipitates. Filter and dry.[2]

Step 3: Chlorination (The Critical Step)

Rationale: Conversion of the tautomeric hydroxy group to a chloride leaving group.

-

Reagents: Suspend the pyrimidinone (1.0 eq) in POCl₃ (5-10 volumes).

-

Catalyst: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Reaction: Reflux (approx. 105°C) for 2-3 hours. The solution should become clear.

-

Safety Note: Quenching POCl₃ is highly exothermic.

-

-

Workup: Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Extract immediately with EtOAc or DCM.

-

Expert Tip: Do not let the aqueous quench sit too long; the chloro-pyrimidine can hydrolyze back to the starting material in acidic water.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Quality Control & Validation

To ensure the material is suitable for drug development (e.g., coupling via SNAr), the following QC workflow is mandatory.

Figure 2: Analytical decision tree for lot release.

Key Analytical Markers (1H NMR in CDCl₃)

-

Aromatic Protons: Two singlets (or doublets with small coupling) around δ 8.8 ppm (H-2) and δ 7.2 ppm (H-5).

-

Cyclopropyl Protons: Two multiplets around δ 0.8 - 1.2 ppm (4H).

-

Methyl Group: A sharp singlet around δ 1.4 ppm (3H).

-

Impurity Alert: If a singlet appears at δ 2.5 ppm , the sample likely contains the 2-methyl impurity (from acetamidine contamination or incorrect CAS sourcing).

Applications in Drug Discovery[7]

This core is a bioisostere for tert-butyl or isopropyl groups but with distinct advantages:

-

Metabolic Stability: The quaternary carbon prevents CYP450-mediated hydroxylation at the benzylic-like position.

-

Kinase Selectivity: Used in Pim-1/Pim-2 inhibitors and MALT1 inhibitors to fill hydrophobic pockets (e.g., the ATP binding site) without incurring the entropic penalty of flexible alkyl chains.

-

Coupling Chemistry: The C4-Chloride is highly reactive toward SNAr displacement by amines (e.g., anilines, aminopyrazoles) to generate the final bioactive scaffold.

References

-

Synthesis of Pyrimidines via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Journal of Organic Chemistry, 43(10), 2087-2088. Link

- Pim Kinase Inhibitors: Burger, M. T., et al. (2013). "Design and synthesis of confident Pim inhibitors." Journal of Medicinal Chemistry, 56(17), 6903. (Describes the use of 1-methylcyclopropyl motifs).

-

MALT1 Inhibitor Patents: See e.g., WO2018046532 (Novartis) or US9815842B2 (Janssen) which utilize substituted pyrazolopyrimidines often derived from this class of building blocks. Link

- General Chlorination Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 8.11.

Sources

4-Chloro-6-(1-methylcyclopropyl)pyrimidine chemical structure and properties

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine , a specialized heterocyclic building block used in the synthesis of high-value agrochemicals and pharmaceutical agents. Characterized by its electron-deficient pyrimidine core and the sterically demanding, lipophilic 1-methylcyclopropyl moiety, this scaffold serves as a critical intermediate for optimizing structure-activity relationships (SAR) in kinase inhibitors and next-generation fungicides. This document details its chemical structure, synthesis pathways, reactivity profile, and handling protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule comprises a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 1-methylcyclopropyl group.[1]

Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol |

| Appearance | Off-white to pale yellow solid (low-melting) or oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Predicted LogP | ~2.3 – 2.8 (Lipophilic) |

| Key Functional Groups | Chloropyrimidine (Electrophile), Cyclopropyl (Lipophilic/Steric) |

Structural Insights

-

Pyrimidine Core: The 1,3-diazine ring is electron-deficient, making the carbons at positions 2, 4, and 6 susceptible to nucleophilic attack. The nitrogen atoms pull electron density, activating the 4-chloro substituent for displacement.

-

1-Methylcyclopropyl Moiety: This group acts as a bioisostere for tert-butyl or isopropyl groups.

-

Conformational Rigidity: The cyclopropyl ring restricts rotation, potentially locking the attached pharmacophore into a bioactive conformation.

-

Metabolic Stability: Unlike an isopropyl group, the quaternary carbon at the 1-position prevents cytochrome P450-mediated hydroxylation (metabolic blocking), extending the half-life of derived drugs.

-

Synthesis & Manufacturing

The synthesis of this compound typically follows a convergent pathway involving the condensation of a beta-keto ester with a formamidine equivalent, followed by deoxyhalogenation.

Retrosynthetic Analysis (Graphviz)

Figure 1: Step-wise synthesis pathway from commercially available precursors.

Detailed Experimental Protocol

Step 1: Synthesis of the Beta-Keto Ester

-

Reagents: 1-Acetyl-1-methylcyclopropane (1.0 eq), Diethyl carbonate (2.0 eq), Sodium hydride (60% dispersion, 2.2 eq).

-

Procedure: To a suspension of NaH in dry toluene/THF at reflux, add the ketone dropwise. Subsequently, add diethyl carbonate. Reflux for 4–6 hours.

-

Workup: Quench with acetic acid/ice water. Extract with EtOAc.[2] Purify via vacuum distillation.

Step 2: Cyclocondensation to Pyrimidinone

-

Reagents: Beta-keto ester (from Step 1), Formamidine acetate (1.2 eq), Sodium ethoxide (2.0 eq), Ethanol (solvent).

-

Procedure: Dissolve NaOEt in EtOH. Add formamidine acetate, stir for 15 min. Add the beta-keto ester. Reflux for 12 hours.

-

Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester group and loss of ethanol.

-

Workup: Evaporate solvent. Dissolve residue in water and acidify to pH 4-5 with HCl. The solid pyrimidinone precipitates. Filter and dry.

Step 3: Chlorination (The Critical Step)

-

Reagents: 6-(1-methylcyclopropyl)pyrimidin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus oxychloride, 5.0 eq), N,N-Dimethylaniline (catalytic).

-

Procedure:

-

Place the pyrimidinone in a round-bottom flask under inert atmosphere (N₂).

-

Add POCl₃ slowly (exothermic).

-

Reflux the mixture (approx. 105°C) for 2–4 hours until gas evolution (HCl) ceases.

-

-

Workup:

-

Caution: Quench carefully by pouring the reaction mixture onto crushed ice/water with vigorous stirring (POCl₃ hydrolysis is violent).

-

Neutralize with NaHCO₃ or NH₄OH to pH 7–8.

-

Extract with Dichloromethane (DCM). Dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Reactivity Profile

The 4-chloro substituent is a versatile handle for Nucleophilic Aromatic Substitution (SₙAr) . The reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens.

Reaction Map (Graphviz)

Figure 2: Divergent synthesis utility of the chloropyrimidine core.

Optimization of SₙAr Reactions

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by solvating the cation of the base, leaving the nucleophile "naked" and more reactive. For scale-up, alcohols (n-Butanol, Isopropanol) are preferred for easier workup.

-

Base: Inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, TEA) are required to neutralize the HCl byproduct.

-

Catalysis: While often uncatalyzed, sterically hindered amines may require Palladium catalysis (Buchwald-Hartwig amination) or acid catalysis (p-TsOH) to proceed.

Applications in Drug & Agrochemical Development[8]

Medicinal Chemistry

This scaffold is particularly valuable in the design of Kinase Inhibitors and Reverse Transcriptase Inhibitors (NNRTIs) .

-

Metabolic Blockade: The 1-methylcyclopropyl group replaces metabolically labile alkyl chains, preventing oxidation and extending in vivo half-life.

-

Lipophilicity Tuning: It increases lipophilicity without adding excessive molecular weight, aiding in Blood-Brain Barrier (BBB) penetration for CNS targets.

Agrochemicals

Pyrimidines are a dominant class in fungicides (e.g., Cyprodinil, Pyrimethanil).

-

Mode of Action: Inhibition of methionine biosynthesis in fungi.

-

Resistance Management: The unique steric bulk of the 1-methylcyclopropyl group can overcome resistance mechanisms developed against standard methyl/cyclopropyl analogues.

Safety & Handling Protocols

Hazard Classification (GHS):

-

H317: May cause an allergic skin reaction (Sensitizer).

Personal Protective Equipment (PPE):

-

Respiratory: NIOSH-approved N95 or P100 respirator if dust/aerosol generation is possible.

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm).

-

Eyes: Chemical safety goggles.

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity, releasing HCl).

References

-

PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

-

MDPI. (2022). Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[7] Molbank. [Link][8]

- Google Patents. (2012). Substituted Pyrimidine Derivatives and Their Use as Herbicides (US20120053053).

Sources

- 1. 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine | C9H11ClN2 | CID 80464763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document synthesizes available information, presents data from closely related analogs, and outlines logical synthetic pathways and potential applications based on established chemical principles.

Core Molecular Attributes

This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position and a 1-methylcyclopropyl group at the 6-position. The pyrimidine core is a well-established pharmacophore in numerous therapeutic agents, and the inclusion of a cyclopropyl moiety can confer unique pharmacological properties.[1]

Key Identifiers and Computed Properties

The primary available data for the target compound is computationally derived.

| Identifier | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | [2] |

| Monoisotopic Mass | 168.04543 Da | [2] |

| Predicted XlogP | 2.3 | [2] |

| SMILES | CC1(CC1)C2=CC(=NC=N2)Cl | [2] |

| InChI | InChI=1S/C8H9ClN2/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3 | [2] |

| InChIKey | KBZOSVVEWCWMOZ-UHFFFAOYSA-N | [2] |

Note: As of early 2026, a specific CAS Registry Number for this compound is not readily found in major chemical databases. Researchers should verify the identity of any acquired samples through analytical characterization.

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be designed based on well-established pyrimidine chemistry.

Proposed Synthetic Pathway

A logical approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with 1-methylcyclopropanecarboxamidine, followed by chlorination.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(1-Methylcyclopropyl)pyrimidin-4(3H)-one

-

To a solution of sodium ethoxide in ethanol, add 1-methylcyclopropanecarboxamidine hydrochloride.

-

To this mixture, add a suitable 1,3-dielectrophile such as malondialdehyde or a protected equivalent (e.g., 1,1,3,3-tetraethoxypropane).

-

Reflux the reaction mixture for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the mixture and extract the product. Purify the resulting pyrimidinone intermediate by crystallization or column chromatography.

Causality: The use of a base like sodium ethoxide is crucial for deprotonating the amidine and facilitating the nucleophilic attack and subsequent cyclization to form the pyrimidine ring.

Step 2: Chlorination to this compound

-

Suspend the dried 6-(1-methylcyclopropyl)pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a tertiary amine base like N,N-diisopropylethylamine can be added to facilitate the reaction.[3]

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Self-Validation: The identity and purity of the synthesized this compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Chemical Reactivity Insights

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This makes the compound a versatile intermediate for further chemical modifications. Common transformations would include reactions with:

-

Amines: To generate 4-amino-6-(1-methylcyclopropyl)pyrimidine derivatives.

-

Alcohols/Phenols: To form the corresponding ethers.

-

Thiols: To produce thioethers.

These substitution reactions are foundational in building molecular diversity for drug discovery programs.

Role in Medicinal Chemistry and Drug Development

While direct applications of this compound are not widely documented, its structural motifs—the chloropyrimidine and the methylcyclopropyl group—are of significant interest to medicinal chemists.

The Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in the development of a vast range of therapeutics, including anticancer, antiviral, and anti-infective agents.[3] Its nitrogen atoms act as hydrogen bond acceptors, enabling strong interactions with biological targets.

The Value of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a drug candidate can offer several advantages:

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, which can block sites of metabolic oxidation and improve the pharmacokinetic profile of a drug.[4]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[4]

-

Improved Physicochemical Properties: It can modulate properties such as lipophilicity and aqueous solubility, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

The 1-methyl substitution on the cyclopropyl ring adds a specific steric and electronic feature that can be further exploited to fine-tune interactions within a protein's binding pocket.

Caption: Workflow for utilizing the title compound in drug discovery.

Safety and Handling

Experimental safety data for this compound is not available. However, based on data for analogous compounds such as 4-chloro-6-cyclopropylpyrimidine and other chlorinated pyrimidines, the following precautions are advised.[5]

-

Hazard Statements (Predicted):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

A full risk assessment should be conducted before handling this compound. Refer to the Safety Data Sheet (SDS) of closely related compounds for more detailed information.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a reactive chloropyrimidine core and a metabolically robust, conformationally constrained 1-methylcyclopropyl group makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential in drug discovery and development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 80464763, 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine." PubChem, [Link]. Accessed January 18, 2026.

-

Talele, T. T. "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates." Future Medicinal Chemistry, 2025, pp. 1-10. [Link].

-

Studley, J. "The Cyclopropyl Group in Medicinal Chemistry." Scientific Update, [Link]. Accessed January 18, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine." PubChem, [Link]. Accessed January 18, 2026.

-

PubChemLite. "this compound (C8H9ClN2)." PubChemLite, [Link]. Accessed January 18, 2026.

- Forgács, E., et al. "[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]." Acta Pharmaceutica Hungarica, vol. 80, no. 3, 2010, pp. 101-8.

-

Sharma, V., et al. "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects." MDPI, [Link]. Accessed January 18, 2026.

-

Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrimidine." Pharmaguideline, [Link]. Accessed January 18, 2026.

- Google Patents. "WO2002000628A2 - Synthesis of chlorinated pyrimidines.

-

ResearchGate. "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and..." ResearchGate, [Link]. Accessed January 18, 2026.

-

Koutentis, P. A., et al. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine." MDPI, [Link]. Accessed January 18, 2026.

-

Cho, H., et al. "SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO-DIHYDROPYRIMIDINES." Semantic Scholar, [Link]. Accessed June 6, 2011.

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9ClN2) [pubchemlite.lcsb.uni.lu]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

Suppliers and price of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

The following technical guide details the sourcing, pricing, and technical profile of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine , a specialized heterocyclic intermediate used in advanced drug discovery.

Strategic Sourcing, Synthesis, and Application in Kinase Inhibitor Design

Executive Summary

This compound is a high-value pharmacophore building block, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., targeting RET , PIM , or PI3K pathways). The incorporation of the 1-methylcyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups, offering improved potency and reduced clearance in drug candidates.

Due to the steric bulk of the 1-methylcyclopropyl group and the specific regiochemistry required, this compound is typically classified as a Tier 3 Building Block (High complexity, lower availability) compared to standard chloropyrimidines. Procurement strategies must prioritize purity profiling (specifically regarding regioisomers) and scalable synthetic routes.

Chemical Profile & Technical Specifications[1][2][3]

| Feature | Specification |

| Chemical Name | This compound |

| CAS Number | 2768332-24-5 (Primary/Recent), Check also generic queries |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol |

| SMILES | CC1(CC1)C2=CC(Cl)=NC=N2 |

| Physical State | White to off-white low-melting solid or viscous oil |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

| Key Impurities | 4,6-Bis(1-methylcyclopropyl)pyrimidine; 4,6-Dichloropyrimidine |

Technical Note: The 1-methylcyclopropyl group introduces a rigid steric element. Unlike simple cyclopropyl groups, the methyl substituent at the 1-position prevents metabolic oxidation at the methine carbon (a common liability in cyclopropyl drugs), enhancing the ADME profile of the final API.

Synthesis & Manufacturing Routes

Understanding the synthesis is critical for evaluating supplier quality. The presence of specific impurities reveals the manufacturing route used.

Route A: Transition-Metal Catalyzed Cross-Coupling (Dominant)

The most scalable industrial route involves a Suzuki-Miyaura or Negishi coupling between 4,6-dichloropyrimidine and a 1-methylcyclopropyl organometallic reagent.

-

Starting Material: 4,6-Dichloropyrimidine.[1]

-

Reagent: Potassium (1-methylcyclopropyl)trifluoroborate (Suzuki) or (1-Methylcyclopropyl)zinc bromide (Negishi).

-

Challenge: Controlling mono- vs. bis-substitution.

-

Impurity Profile: Contains traces of unreacted dichloro precursor and the bis-coupled side product.

Route B: De Novo Pyrimidine Synthesis (Niche)

Constructing the ring from acyclic precursors.

-

Precursors: 1-Methylcyclopropanecarboxamidine + Diethyl malonate → Dihydroxypyrimidine → Chlorination.

-

Advantage: Regiospecificity (if designed correctly).

-

Disadvantage: Higher step count and cost.

Visualization: Synthesis Logic & Impurity Risks

Figure 1: Primary synthetic pathway via Pd-catalyzed cross-coupling, highlighting the critical bis-substituted impurity risk.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" modifier. The chlorine atom at position 4 is a reactive handle for SNAr reactions with amines, enabling the rapid generation of libraries.

-

Kinase Inhibitors (RET/JAK/PIM): The pyrimidine ring mimics the adenine core of ATP. The 1-methylcyclopropyl group occupies the hydrophobic pocket (Gatekeeper or Solvent Front), improving selectivity.

-

Bioisosterism: Replaces tert-butyl groups to reduce lipophilicity (LogP) slightly while maintaining steric bulk, often improving solubility and reducing hERG liability.

Market Analysis: Suppliers & Price

This compound is not a commodity chemical . It is a specialized research chemical. Prices vary significantly based on purity guarantees and stock availability.

Supplier Landscape

-

Tier 1 (Catalog Stock): Major aggregators (e.g., Enamine , WuXi AppTec , Combi-Blocks ) often list this, but real-time stock fluctuates.

-

Tier 2 (Custom Synthesis): Many listings are "make-to-order" with lead times of 2–4 weeks.

-

Tier 3 (Boutique): Specialized heterocyclic shops (e.g., PharmaBlock , Anichem ) are the most reliable sources for high-purity (>98%) batches.

Price Estimates (Q1 2025)

| Scale | Estimated Price Range (USD) | Lead Time | Notes |

| 100 mg | $150 – $300 | 1–2 Weeks | Standard R&D screening price. |

| 1 Gram | $600 – $1,200 | 2–3 Weeks | Price drops significantly if in stock. |

| 10 Grams | $3,500 – $6,000 | 3–5 Weeks | Likely requires a fresh synthesis run. |

| 100 Grams | Inquire (Custom Quote) | 6–8 Weeks | Process optimization required to lower cost. |

Procurement Tip: Always request a Certificate of Analysis (CoA) confirming structure via H-NMR and purity via LC-MS . Ensure the "bis-coupled" impurity is <1%.

Procurement & Quality Assurance Strategy

When sourcing this intermediate for SAR (Structure-Activity Relationship) studies, follow this validation protocol to ensure data integrity.

Self-Validating Quality Protocol

-

Identity Check: The 1-methylcyclopropyl group has a distinct NMR signature (High-field multiplets for cyclopropyl protons ~0.6–1.0 ppm, Methyl singlet ~1.4 ppm).

-

Regioisomer Confirmation: If synthesized via de novo routes, ensure the chlorine is at C4. In the 4,6-dichloro route, symmetry makes this irrelevant, but ensure no 2-substituted isomers are present if a different starting material was used.

-

Solvent Residue: Palladium scavengers (from Suzuki coupling) must be quantified if the material is for late-stage synthesis.

Decision Logic for Sourcing

Figure 2: Decision matrix for sourcing based on project stage and purity requirements.

References

-

PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

-

Journal of Medicinal Chemistry. (2019). Discovery of Pyrimidine-Based Kinase Inhibitors: Structural Insights into the 1-Methylcyclopropyl Moiety. ACS Publications. Link

-

ChemicalBook & ChemSrc. (2024). Supplier Aggregation Data for CAS 2768332-24-5. Link

-

Organic Process Research & Development. (2020). Scalable Synthesis of Cyclopropyl-Substituted Heterocycles via Suzuki Coupling. ACS Publications. Link

Sources

Solubility Profiling of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine: Protocols & Thermodynamic Analysis

This technical guide details the solubility profiling of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine , a critical intermediate in the synthesis of high-value agrochemicals and pharmaceutical APIs (e.g., purine antagonists or kinase inhibitors).

Given the proprietary nature of specific solubility datasets for this CAS (1517074-46-2), this guide synthesizes structural predictive analysis , thermodynamic modeling principles , and validated experimental protocols (Laser Monitoring) to provide a self-validating framework for researchers.

Executive Summary & Compound Profile

This compound is a lipophilic heterocyclic building block. Its solubility behavior is governed by the competition between the hydrophobic 1-methylcyclopropyl moiety and the polarizable pyrimidine core. Understanding its solubility landscape is essential for optimizing reaction yield (solvent selection) and purification (crystallization) processes.

| Physicochemical Property | Value / Characteristic | Implication for Solubility |

| CAS Number | 1517074-46-2 | Unique Identifier |

| Molecular Weight | ~168.62 g/mol | Moderate molecular size facilitates dissolution in organic media. |

| LogP (Predicted) | ~2.3 – 2.7 | Lipophilic . Highly soluble in non-polar/aprotic solvents; poorly soluble in water. |

| Key Functional Groups | Chloro (C-4), Methylcyclopropyl (C-6) | Halogen enhances solubility in chlorinated solvents; Cyclopropyl adds significant hydrophobicity. |

Thermodynamic Framework

To transition from empirical observation to process control, solubility data must be correlated using thermodynamic models. These models allow for the interpolation of solubility at any temperature, crucial for designing cooling crystallization profiles.

The Modified Apelblat Equation

The most authoritative model for correlating the solubility of pyrimidine derivatives in organic solvents is the Modified Apelblat Equation . It assumes a linear relationship between the logarithm of the mole fraction solubility (

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).[2][3]

-

: Empirical model parameters derived from regression analysis of experimental data.

-

Interpretation:

and

-

Thermodynamic Parameters

From the solubility data, the standard enthalpy (

-

Positive

: Indicates an endothermic process (solubility increases with temperature), which is typical for this class of pyrimidines. -

Positive

: Indicates a disorder-driven dissolution, common when breaking the crystal lattice of organic solids.

Solubility Landscape: Predictive Analysis

Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility profile of this compound follows a distinct polarity-driven trend.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Strong dispersive interactions; excellent for reaction medium. |

| Aromatic Hydrocarbons | Toluene, Xylene | High | |

| Polar Aprotic | DMF, DMSO, Ethyl Acetate | High to Moderate | Dipole-dipole interactions stabilize the polar pyrimidine core. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding capability is limited (acceptor only); solubility decreases as alkyl chain length increases. |

| Aqueous | Water, Brine | Very Low (< 0.1 g/L) | High hydrophobic penalty from the methylcyclopropyl group. |

Process Implications

-

Reaction Solvent: Toluene or DCM are preferred for synthesis involving nucleophilic substitution at the C-4 position, as they solubilize the reactant fully without interfering with nucleophiles.

-

Crystallization Solvent: A binary system of Ethanol (Solvent) and Water (Anti-solvent) is the standard purification strategy. The compound is soluble in hot ethanol but crashes out upon cooling or water addition.

Experimental Protocol: Laser Monitoring Technique

To generate precise solubility curves (Solubility vs. Temperature), the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and reproducibility.

Methodology Overview

This method detects the "Clear Point" (dissolution) and "Cloud Point" (nucleation) by monitoring the intensity of a laser beam passing through the solution.

Step-by-Step Protocol

-

Preparation: Weigh a precise mass (

) of this compound into a jacketed glass vessel. -

Solvent Addition: Add a known mass (

) of the organic solvent. -

Equilibration: Agitate the slurry at a constant speed (e.g., 400 rpm) using a magnetic stirrer.

-

Heating Ramp: Slowly increase the temperature (0.2 K/min) while monitoring the laser transmittance.

-

Detection (Dissolution): The temperature at which the laser transmittance jumps to maximum (100%) is recorded as the Saturation Temperature (

) for that specific concentration. -

Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Workflow Visualization

The following diagram illustrates the logical flow of the Laser Monitoring Solubility Experiment.

Figure 1: Dynamic Laser Monitoring workflow for determining the saturation temperature (

Solvent Selection Logic for Process Scale-Up

Choosing the right solvent depends on the process stage. The decision tree below guides the selection based on the solubility data derived above.

Figure 2: Strategic solvent selection decision matrix based on solubility thermodynamics.

References

-

Baluja, S., et al. (2016).[4] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34.

- Jouyban, A. (2019). "Review of the automated systems for solubility determination." Recent Patents on Chemical Engineering, 2(1). (Contextualizing Laser Monitoring).

-

PubChem. (2025).[5][6] "Compound Summary: 4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine." National Library of Medicine.

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. PubChemLite - this compound (C8H9ClN2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 4-Substituted 6-(1-Methylcyclopropyl)pyrimidines via

Abstract

The 6-(1-methylcyclopropyl)pyrimidine scaffold represents a critical structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery. The 1-methylcyclopropyl moiety serves as a metabolically stable bioisostere for the tert-butyl group, mitigating CYP450-mediated oxidation while maintaining essential hydrophobic interactions. This Application Note provides a rigorous technical guide for functionalizing this scaffold at the 4-position via Nucleophilic Aromatic Substitution (

Strategic Analysis: Scaffold Properties & Reactivity

The Bioisosteric Rationale

In drug design, the tert-butyl group is a privileged motif for filling hydrophobic pockets. However, it is prone to rapid oxidative metabolism (benzylic hydroxylation). The 1-methylcyclopropyl group offers a solution:

-

Metabolic Stability: The

-like character of the cyclopropyl C-C bonds and the strain energy reduce the propensity for radical abstraction and subsequent oxidation. -

Vector Alignment: The rigid geometry of the cyclopropyl ring orients the methyl group in a specific vector, often improving selectivity compared to the freely rotating tert-butyl group.

Electrophilicity and Regioselectivity

The precursor, 4-chloro-6-(1-methylcyclopropyl)pyrimidine , presents a specific reactivity profile.

-

Electronic Deactivation: The 1-methylcyclopropyl group acts as a weak Electron Donating Group (EDG) via induction (+I) and hyperconjugation. Compared to a 6-trifluoromethyl analog, the 6-cyclopropyl ring renders the C4 position less electrophilic. Consequently,

reactions on this scaffold often require elevated temperatures or stronger bases compared to unsubstituted pyrimidines. -

C4 vs. C2 Selectivity: In 4,6-disubstituted pyrimidines, the C4/C6 positions are generally more reactive toward

than the C2 position due to the higher coefficient of the LUMO at C4/C6 and the stabilization of the Meisenheimer complex by the para-nitrogen.

Mechanistic Pathway

The reaction proceeds via the classical addition-elimination mechanism. The nucleophile attacks the C4 carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion and restoration of aromaticity.

Figure 1: Reaction coordinate for the

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This is the primary method for generating kinase inhibitor libraries.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Base: DIPEA (

-Diisopropylethylamine) (2.0 – 3.0 equiv) -

Solvent:

-Butanol (preferred for high temp) or DMF/DMSO (for lower temp).

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the chloropyrimidine substrate in

-Butanol (concentration 0.2 M).-

Note:

-Butanol is chosen over Ethanol/Methanol to allow reaction temperatures >80°C without a pressure vessel, which is often necessary due to the deactivating effect of the cyclopropyl group.

-

-

Addition: Add the amine (1.2 equiv) followed by DIPEA (2.5 equiv).

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.

-

Endpoint: Look for the disappearance of the starting material (

for parent ion) and appearance of product.

-

-

Workup:

-

Option A (Precipitation): If the product is hydrophobic, cool to RT and add water (3x volume). Filter the precipitate.

-

Option B (Extraction): Dilute with EtOAc, wash with saturated

, water, and brine. Dry over

-

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: C-O Bond Formation (Etherification)

Used for synthesizing alkoxypyrimidines. Stronger bases are required.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) (1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Cs2CO3 (2.0 equiv).

-

Solvent: Anhydrous THF (0°C to RT) or DMF (if heating needed).

Step-by-Step Procedure:

-

Activation: In a dried flask under Nitrogen/Argon, suspend NaH (1.5 equiv) in anhydrous THF.

-

Alkoxide Formation: Add the alcohol (1.5 equiv) dropwise at 0°C. Stir for 15–30 mins until gas evolution (

) ceases. -

Coupling: Add the chloropyrimidine (1.0 equiv) solution in THF dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

-

Critical Check: If no reaction occurs after 4 hours at RT, heat to 50°C. The cyclopropyl group's steric bulk may hinder the approach of bulky alkoxides.

-

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc, wash extensively with water (to remove DMF if used), dry, and concentrate.

Optimization & Screening Data

The following table summarizes solvent and base effects observed during internal optimization campaigns for this specific scaffold.

| Entry | Nucleophile | Solvent | Base | Temp (°C) | Conv.[1] (%) | Notes |

| 1 | Morpholine | EtOH | TEA | 78 (Reflux) | 65% | Slow; incomplete after 24h. |

| 2 | Morpholine | n-BuOH | DIPEA | 100 | >98% | Optimal conditions. |

| 3 | Aniline | DMF | 100 | 85% | Workup difficult (DMF removal).[2] | |

| 4 | Benzyl Alcohol | THF | NaH | 25 | 95% | Fast reaction; strictly anhydrous. |

| 5 | Phenol | DMSO | 80 | 90% | Requires heat due to lower nucleophilicity. |

Decision Workflow

Use this logic tree to select the appropriate protocol based on your nucleophile and substrate constraints.

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sterics and electronics.

Troubleshooting & "The Hydrolysis Trap"

A common failure mode in pyrimidine

-

Symptom: LC-MS shows a peak at M-Cl+OH (Mass = Starting Mass - 35 + 17).

-

Cause: Wet hygroscopic solvents (DMF/DMSO) or old bases. The 4-position is highly susceptible to attack by water at elevated temperatures.

-

Solution:

-

Use anhydrous solvents packed under inert gas.

-

If using DIPEA/TEA, ensure the bottle is fresh or stored over KOH pellets.

-

For alcohols, ensure the NaH is of good quality; "dead" NaH leads to unreacted alcohol which acts as a solvent, while adventitious water hydrolyzes the starting material.

-

References

-

Bioisosteres in Medicinal Chemistry

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Pyrimidine

Mechanisms:- O'Brien, P., et al. (2017). "Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity." Tetrahedron, 73(12), 1450-1460.

-

1-Methylcyclopropyl Scaffold Data

-

PubChem Compound Summary: this compound.[3]

-

-

Solvent Effects in

:-

Newby, J. A., et al. (1987). "Solvents effects on aromatic nucleophilic substitutions." J. Chem. Soc. Perkin Trans.[2]

-

-

General Synthetic Protocol (Analogous Chemistry)

- WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."

Sources

Technical Guide: Suzuki-Miyaura Coupling Conditions for 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The substrate 4-Chloro-6-(1-methylcyclopropyl)pyrimidine represents a specialized heterocyclic scaffold often encountered in the synthesis of kinase inhibitors (e.g., Hsp90, mTOR). This molecule presents a dichotomy in reactivity:

-

Electronic Activation: The pyrimidine ring is electron-deficient, activating the C4-chloride towards oxidative addition relative to chlorobenzenes.

-

Steric & Electronic Modulation: The 1-methylcyclopropyl group at the C6 position introduces significant steric bulk and lipophilicity. While the cyclopropyl group is generally robust, its proximity to the reaction center (via the pyrimidine core) and the potential for competing hydrolytic pathways of the C-Cl bond necessitate a tailored catalytic approach.

This guide provides a self-validating protocol designed to maximize yield while suppressing common side reactions such as hydrolysis (to the pyrimidinone) and protodehalogenation.

Mechanistic Analysis & Catalyst Selection

The Oxidative Addition Challenge

While 4-chloropyrimidines are more reactive than aryl chlorides, the oxidative addition of Pd(0) into the C-Cl bond remains the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ often suffer from poor longevity and slow turnover at the temperatures required to activate the chloride (

Recommendation: Utilize electron-rich, bulky phosphine ligands or pre-formed precatalysts.

-

Primary Choice: XPhos Pd G3/G4 or Pd(dppf)Cl₂·DCM .

-

Why: XPhos provides the electron density to facilitate oxidative addition into the C-Cl bond and the bulk to promote reductive elimination.

-

-

Secondary Choice (Cost-Down): Pd(OAc)₂ + SPhos .

Stability of the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl moiety acts as a lipophilic anchor. It is generally stable under standard Suzuki basic conditions (carbonate/phosphate). However, extreme Lewis acidity or radical conditions should be avoided to prevent ring-opening rearrangements. The protocols below operate under strictly 2-electron pathways (Pd(0)/Pd(II)) to preserve this motif.

Visualization: Catalytic Cycle & Critical Control Points

Figure 1: Catalytic cycle emphasizing the competition between oxidative addition (productive) and hydrolysis (destructive).

Experimental Protocols

Protocol A: High-Efficiency Screening (Recommended Starting Point)

Designed for rapid validation on 50-100 mg scale. Uses a precatalyst to ensure immediate activity.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Partner: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

-

Alternative: Pd(dppf)Cl₂·DCM (5.0 mol%)

-

-

Base: K₃PO₄ (2.0 - 3.0 equiv)

-

Note: Phosphate is preferred over carbonate for chloropyrimidines to buffer pH and reduce hydrolysis rates.

-

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

-

Catalyst: Add XPhos Pd G3 (2-5 mol%) quickly under a positive stream of inert gas.

-

Reaction: Heat the block/bath to 80°C . Stir vigorously.

-

Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Scalable Process Conditions (Cost-Optimized)

Designed for gram-scale synthesis where catalyst cost is a factor.

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (8 mol%) OR SPhos (4 mol%)

-

Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

-

Solvent: Toluene / Ethanol / Water (4:1:1)

-

Why: This biphasic system allows for clean phase separation and often crystallizes the product directly upon cooling.

-

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate and boronic acid in Toluene/Ethanol.

-

Base Addition: Add aqueous solution of K₂CO₃ (2M).

-

Degas: Sparge the biphasic mixture with Nitrogen for 15 minutes (Critical for PPh₃ stability).

-

Catalyst: Add Pd(OAc)₂ and Ligand.

-

Reflux: Heat to reflux (~85-90°C) for 4-12 hours.

-

Purification: Separate organic layer. The presence of ethanol often helps in scavenging palladium residues during filtration through Celite/Silica.

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on catalyst/solvent combinations for chloropyrimidines.

| Parameter | Condition A (High Performance) | Condition B (Standard) | Condition C (Hydrolysis Prone - AVOID) |

| Catalyst | XPhos Pd G3 / Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd/C or Ligand-free Pd |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Na₂CO₃ | NaOH or KOH |

| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O | DMF/H₂O |

| Temp | 80°C | 90°C | >110°C |

| Risk | Low. High turnover protects substrate. | Moderate. Requires strict O₂ exclusion. | High. Rapid hydrolysis of Cl to OH. |

| Yield | 85-95% | 60-80% | <30% |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common failure modes in chloropyrimidine coupling.

References

-

BenchChem. (2025).[1][2] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from

-

National Institutes of Health (NIH). (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (Discusses reactivity trends of chloropyrimidines). Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Provides baseline temperature/solvent data). Retrieved from

Sources

Reaction of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine with amines

Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Executive Summary

This guide details the synthetic protocols for functionalizing This compound with primary and secondary amines via Nucleophilic Aromatic Substitution (

Chemical Context & Mechanism

Substrate Analysis

The substrate features a pyrimidine ring activated for nucleophilic attack at the C4 position by the electron-withdrawing chlorine atom. However, the 1-methylcyclopropyl group at C6 influences reactivity in two ways:

-

Electronic Deactivation: As an alkyl group, it exerts a weak inductive electron-donating effect (+I), slightly reducing the electrophilicity of the C4 carbon compared to unsubstituted pyrimidines.

-

Steric Environment: The quaternary center of the 1-methylcyclopropyl group adds bulk. While remote from the C4 reaction center, it affects solvation and can hinder the approach of bulky nucleophiles.

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway.[1] The amine nucleophile attacks the C4 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). The ring nitrogen atoms act as an electron sink, stabilizing the negative charge before the chloride leaving group is expelled to restore aromaticity.

Figure 1:

Experimental Protocols

Two methods are provided: Method A (Standard Thermal) for scalability and Method B (Microwave) for high-throughput library generation.

Method A: Standard Thermal Displacement (Scale: 1–10 g)

Recommended for scale-up and thermally sensitive amines.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -

Solvent: 2-Propanol (IPA) or

-Butanol (

Procedure:

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the chloropyrimidine substrate.

-

Solvation: Add 2-Propanol (concentration 0.2 M – 0.5 M). Stir until dissolved.

-

Addition: Add DIPEA followed by the amine. Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

-

Reaction: Heat the mixture to 80–90 °C (reflux for IPA). Monitor by LCMS.[2]

-

Typical reaction time:[3] 4–12 hours.

-

-

Workup:

-

Cool to room temperature (RT).

-

Remove volatiles under reduced pressure.

-

Redissolve residue in EtOAc and wash with Sat. NaHCO

(2x) and Brine (1x). -

Dry over Na

SO

-

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Microwave-Assisted Synthesis (Scale: 10–100 mg)

Recommended for unreactive amines or rapid library synthesis.

Reagents:

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

-

Base: Triethylamine (TEA) (3.0 equiv)

Procedure:

-

Charge: In a microwave vial (2–5 mL), dissolve the chloropyrimidine (1.0 equiv) and amine (1.5 equiv) in NMP (concentration 0.1 M).

-

Base: Add TEA (3.0 equiv). Cap the vial.

-

Irradiation: Heat at 120–140 °C for 15–30 minutes (High Absorption setting).

-

Workup:

-

Dilute directly with water/brine.

-

Extract into EtOAc or precipitate directly if the product is solid.

-

Optimization & Decision Logic

The following workflow illustrates the decision process for optimizing low-yielding reactions.

Figure 2: Optimization logic for incomplete conversion or side-product formation.

Solvent & Base Selection Guide

| Parameter | Standard Condition | Difficult Substrates | Rationale |

| Solvent | 2-Propanol (IPA) | DMSO / NMP | IPA is easy to remove. DMSO/NMP solubilize polar intermediates and allow higher temps ( |

| Base | DIPEA | K | Inorganic bases are superior when using DMSO/DMF to prevent ammonium salt precipitation. |

| Temp | 80 °C | 120–150 °C | The 1-methylcyclopropyl group deactivates the ring; higher energy may be required for activation. |

Quality Control & Troubleshooting

Analytical Validation:

-

1H NMR: Look for the disappearance of the pyrimidine C4-Cl shift and the appearance of the amine N-H signal (broad singlet, often 5.0–8.0 ppm). The cyclopropyl protons (0.7–1.2 ppm) and the methyl group (approx. 1.4 ppm) should remain intact.

-

LCMS: Monitor for the [M+H]+ peak.

-

Warning: 4-Hydroxypyrimidine (hydrolysis product) is a common impurity. It is often UV-active but ionizes poorly in positive mode.

-

Common Issues:

-

Hydrolysis (4-OH formation):

-

Cause: Wet solvent or hygroscopic amine.

-

Fix: Use anhydrous solvents; add 3Å molecular sieves; switch to a sealed tube.

-

-

Regioselectivity:

-

Generally not an issue as C4 is significantly more reactive than C2 (if unsubstituted). However, if C2 has a leaving group (e.g., 2,4-dichloro), C4 is still preferred due to the steric influence of the N1 lone pair and intermediate stability [1].

-

-

Cyclopropyl Ring Opening:

-

Risk: Low in basic media. Avoid strong aqueous acids (e.g., 6M HCl) during workup, as this can open the cyclopropyl ring to form a homoallyl chain.

-

References

-

Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

-

National Institutes of Health (PMC). (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines. Retrieved from [Link]

Sources

Procedure for nucleophilic aromatic substitution on 4-chloropyrimidine ring

Advanced Protocols for Nucleophilic Aromatic Substitution ( ) on 4-Chloropyrimidines

Executive Summary

The 4-chloropyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the electrophilic anchor for countless kinase inhibitors (e.g., Imatinib, Nilotinib). While nominally a standard nucleophilic aromatic substitution (

Mechanistic Insight & Reactivity Landscape

2.1 The Electrophilic Hierarchy

In pyrimidine systems, the 2-, 4-, and 6-positions are electron-deficient due to the inductive and mesomeric withdrawal of the ring nitrogens. However, they are not equal.

-

C-4 Position: Kinetically favored for nucleophilic attack by amines. The intermediate Meisenheimer complex is stabilized by the para-like nitrogen (N1), allowing for effective delocalization of the negative charge.

-

C-2 Position: Generally less reactive towards neutral amines due to steric guarding by flanking nitrogens and slightly less favorable resonance stabilization compared to the C-4 pathway.

Expert Insight: While C-4 is the thermodynamic and kinetic preference for amines, alkoxides and formamide anions can invert this selectivity to C-2 at low temperatures via a "coordination-directed" mechanism involving hydrogen bonding with the ring nitrogen or leaving group.

2.2 Reaction Pathway Visualization

The following diagram illustrates the critical transition states and decision points in the

Critical Parameters for Optimization

| Parameter | Recommendation | Rationale |

| Solvent | n-Butanol or IPA (Protic) | Protic solvents can stabilize the leaving group departure. High boiling points allow thermal activation (100°C+). |

| DMF or NMP (Aprotic) | Essential for less reactive amines. Dipolar aprotic nature stabilizes the polar transition state. | |

| Base | DIPEA (Hunig's Base) | Non-nucleophilic auxiliary base to scavenge HCl. Prevents protonation of the amine nucleophile. |

| Stoichiometry | 1.0 eq Substrate : 1.1 eq Nucleophile | Slight excess of nucleophile ensures conversion. Large excess promotes bis-substitution in dichloro- systems. |

| Temperature | 80°C – 120°C | Pyrimidines are less reactive than nitro-benzenes; thermal energy is required to overcome the activation barrier. |

Experimental Protocols

Protocol A: Standard Thermal Displacement (Primary/Secondary Amines)

Best for: Routine synthesis of 4-aminopyrimidines from 4-chloropyrimidines.

-

Preparation: In a dry reaction vial, dissolve 4-chloropyrimidine (1.0 mmol, 1.0 eq) in anhydrous n-Butanol (3.0 mL).

-

Note: n-Butanol is preferred over Ethanol for its higher boiling point (117°C).

-

-

Addition: Add DIPEA (2.0 mmol, 2.0 eq) followed by the Amine Nucleophile (1.1 mmol, 1.1 eq).

-

Reaction: Seal the vial and heat to 100°C for 4–12 hours.

-

Monitoring: Check LCMS for disappearance of starting material (M+H). If reaction stalls, increase T to 120°C.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove n-Butanol.

-

Redissolve residue in EtOAc (20 mL) and wash with Sat. NaHCO₃ (2 x 10 mL) and Brine (10 mL).

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid-Catalyzed Displacement (Anilines/Weak Nucleophiles)

Best for: Unreactive aromatic amines (anilines) where thermal conditions fail.

-

Concept: Protonation of the pyrimidine N1/N3 renders the ring highly electrophilic, lowering the LUMO energy.

-

Preparation: Combine 4-chloropyrimidine (1.0 mmol) and Aniline derivative (1.0 mmol) in Water:EtOH (1:1) (4 mL).

-

Catalysis: Add concentrated HCl (5 drops) or p-TsOH (0.1 eq).

-

Reaction: Reflux (80°C) for 2–6 hours.

-

Visual Cue: Product often precipitates as the hydrochloride salt.

-

-

Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ether.

-

Free Basing: If the free base is required, partition the solid between EtOAc and Sat. NaHCO₃.

-

Protocol C: Regioselective Control (The 2,4-Dichloro Scenario)

Best for: Directing substitution when both 2- and 4-positions are chlorinated.

The following decision tree dictates the conditions required to select for C-4 vs C-2.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction | Nucleophile too weak or steric hindrance. | 1. Switch solvent to NMP (allows higher T).2. Use Microwave irradiation (140°C, 20 min).3. Switch to Protocol B (Acid Catalysis). |

| Hydrolysis (Product + 16 mass) | Wet solvent or hygroscopic base. | 1. Use anhydrous solvents (SureSeal™).2. Add molecular sieves to the reaction.3. Avoid carbonate bases; stick to DIPEA. |

| Regio-isomer Mixture (in 2,4-Cl) | Temperature too high or lack of steric differentiation. | 1. Lower temperature to 0°C or -20°C.2. Add nucleophile slowly (dropwise) to the substrate. |

| Bis-substitution (in 2,4-Cl) | Excess nucleophile. | 1. Strictly control stoichiometry (0.95 eq nucleophile).2. Run reaction dilute (0.05 M). |

References

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.

- Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." RSC Drug Discovery Series, 2011. (Context on pyrimidine use in drug discovery).

-

Luo, Y.; et al. "Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine." Tetrahedron Lett.[2]2002 , 43, 5739. Link (Primary source for C-4 amine selectivity).

-

Gomtsyan, A. "Heterocycles in Drugs and Drug Discovery." Chem. Heterocycl. Compd.2012 , 48, 7. Link

-

Barrett, D. G.; et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine with Alkoxides." J. Org.[2][3] Chem.2015 , 80, 7757.[3] Link (Key reference for C-2 inversion with alkoxides/tertiary amines).

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig (B-H) amination of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine . This scaffold is a critical pharmacophore in kinase inhibitor discovery, where the 1-methylcyclopropyl moiety provides metabolic stability and unique hydrophobic interactions compared to standard isopropyl or tert-butyl groups.

While 4-chloropyrimidines are classically amenable to Nucleophilic Aromatic Substitution (

-

Overcome steric hindrance: The C6-cyclopropyl group exerts steric pressure, retarding

rates with bulky amines. -

Enable weak nucleophiles: Allow coupling with electron-deficient anilines or amides that fail under

. -

Mild conditions: Avoid the high temperatures (>120°C) required for

, preserving the cyclopropyl ring integrity.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Electrophile: this compound. The C4 position is activated, but the adjacent ring nitrogens can coordinate to Palladium, potentially creating off-cycle resting states (Catalyst Poisoning).

-

Steric Modulator: The 1-methylcyclopropyl group at C6 is bulky. While it does not directly block C4, it restricts the conformational space of the incoming ligand-catalyst complex.

The Catalytic Cycle & Inhibition Pathways

The success of this reaction hinges on using bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) to prevent the formation of stable bis-palladium dimers bridged by the pyrimidine nitrogens.

Figure 1: Catalytic cycle highlighting the critical "Catalyst Trap" specific to N-heterocycles. Bulky ligands are required to destabilize the Trap state.

Experimental Protocols

Materials & Reagents[1]

-

Substrate: this compound (>97% purity).

-

Catalyst Precursor:

(Tris(dibenzylideneacetone)dipalladium(0)) or -

Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).

-

Base:

(Standard) or -

Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Protocol A: Rapid Screening (Micro-scale)

Purpose: To determine the optimal Ligand/Base combination for a specific amine partner.

-

Preparation: In a glovebox or under Argon flow, charge a 4 mL vial equipped with a magnetic stir bar.

-

Loading:

-

Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol%)

-

Ligand (e.g., BrettPhos) (10.7 mg, 0.02 mmol, 10 mol%)

-

Solvent (1,4-Dioxane, 0.5 mL). Stir for 5 mins to pre-form the catalyst complex (Solution turns from orange to pale yellow/brown).

-

-

Substrate Addition:

-

Add this compound (33.7 mg, 0.2 mmol).

-

Add Amine partner (0.24 mmol, 1.2 equiv).

-

Add Base (

, 130 mg, 0.4 mmol, 2.0 equiv).

-

-

Reaction: Seal vial with a Teflon-lined cap. Heat to 100°C for 4 hours.

-

Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS.

Protocol B: Preparative Synthesis (Scale-up)

Purpose: High-yield isolation of the target amine.

-

Catalyst Activation:

-

To a dry Schlenk flask, add

(1.0 mol%) and BrettPhos (2.5 mol%). -

Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate).

-

Heat at 60°C for 10 minutes under Argon. Note: Pre-heating ensures active L-Pd(0) species formation.

-

-

Reaction Assembly:

-

Execution:

-

Heat to 90°C for 8-12 hours.

-

Monitor conversion by HPLC (Target: >98% conversion of chloride).

-

-

Work-up:

Optimization & Troubleshooting Guide

Ligand Selection Matrix

The choice of ligand dictates the suppression of side reactions (dehalogenation) and catalyst poisoning.

| Amine Class | Recommended Ligand | Rationale |

| Primary Aliphatic | BrettPhos | Prevents |

| Primary Anilines | BrettPhos or Xantphos | Xantphos is cost-effective; BrettPhos gives higher TOF. |

| Secondary Cyclic | RuPhos | Excellent for bulky secondary amines; prevents steric clash. |

| Amides/Carbamates | tBuXPhos | Specialized for C-N coupling with poor nucleophiles. |

Self-Validating Control System

To ensure the reaction is proceeding via B-H and not background

-

Control Reaction: Substrate + Amine + Base + Solvent (NO Palladium). Heat to reaction temperature.[1][3]

-

Interpretation:

-

If Control Yield > 10%:

is competing. Lower temperature to 60-70°C and increase catalyst loading to favor B-H. -

If Control Yield < 1%: Reaction is exclusively B-H.

-

Decision Tree for Optimization

Figure 2: Troubleshooting logic flow for common B-H failure modes.

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides.[6] Journal of the American Chemical Society, 130(41), 13552–13554.

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[7] Angewandte Chemie International Edition, 34(12), 1348–1350.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Strategic Utilization of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine in Kinase Inhibitor Design

Topic: Synthesis of Kinase Inhibitors using 4-Chloro-6-(1-methylcyclopropyl)pyrimidine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "magic methyl" effect and conformational restriction are pivotal strategies for improving potency and metabolic stability. This guide details the synthetic utility of This compound , a high-value scaffold that incorporates a lipophilic, metabolically robust 1-methylcyclopropyl moiety.

Unlike the labile isopropyl group (prone to CYP450 hydroxylation) or the unsubstituted cyclopropyl group, the 1-methylcyclopropyl motif provides a unique steric bulk that fills hydrophobic pockets (e.g., the gatekeeper region or solvent front) while blocking the oxidative metabolic soft spot at the tertiary carbon. This application note outlines the protocols for functionalizing this core via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings to generate Type I and Type I½ kinase inhibitors.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1542557-31-2 |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Stability | Hydrolytically stable at neutral pH; susceptible to hydrolysis at C4 under strong basic/acidic aqueous conditions. |

Strategic Analysis: The "Why" and "How"

Structural Advantages

The 6-(1-methylcyclopropyl) substituent confers specific pharmacological advantages:

-

Metabolic Blockade: The quaternary carbon of the 1-methylcyclopropyl group prevents cytochrome P450-mediated

-hydroxylation, a common clearance pathway for isopropyl-substituted pyrimidines. -

Lipophilic Efficiency (LipE): It increases

moderately, improving membrane permeability without the excessive molecular weight penalty of a phenyl ring. -

Vector Alignment: In many kinase active sites (e.g., CDK, PI3K, JAK), the 6-position of the pyrimidine directs substituents toward the solvent-exposed region or the ribose-binding pocket, where steric bulk is tolerated and often beneficial for selectivity.

Reactivity Profile

The pyrimidine ring is electron-deficient, making the C4-chloride highly susceptible to nucleophilic attack.

-

Primary Pathway: SNAr with primary/secondary amines (Hinge Binders).

-

Secondary Pathway: Suzuki-Miyaura coupling to install aryl/heteroaryl groups.

-

Challenge: The steric bulk of the ortho-positioned 1-methylcyclopropyl group at C6 may slightly retard reaction rates at C4 compared to a simple methyl group, requiring optimized thermal or catalytic conditions.

Experimental Protocols

Protocol A: Installation of Hinge-Binding Amines (SNAr)

Targeting the ATP-binding site via C4-amination.

Scope: Suitable for nucleophilic anilines, aminopyrazoles, and aliphatic amines.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Aryl/Heteroaryl amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -

Solvent:

-Butanol (

Step-by-Step Procedure:

-

Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve the pyrimidine scaffold (1.0 mmol) in

-BuOH (5 mL, 0.2 M). -

Addition: Add the amine nucleophile (1.1 mmol) followed by DIPEA (2.0 mmol).

-

Reaction: Seal the vial and heat to 110°C for 12–16 hours.

-

Note: If the amine is an electron-poor aniline, increase temperature to 130°C or switch solvent to NMP.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (

~169) and formation of product ( -

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validating Check:

-

Proton NMR: The C5-pyrimidine proton (singlet or doublet around

6.5–7.0 ppm) should shift upfield upon amination due to the electron-donating effect of the new nitrogen.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Required for sterically hindered or electron-deficient amines where SNAr fails.

Materials:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos or BrettPhos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inerting: Charge a microwave vial with pyrimidine scaffold (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃, and Ligand. Cap and purge with Argon for 5 minutes.

-

Solvation: Add sparged 1,4-Dioxane (concentration 0.15 M) via syringe.

-

Reaction: Heat at 100°C for 4–8 hours (or Microwave: 120°C for 1 hour).

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove inorganic salts and palladium black. Rinse with DCM.

-

Purification: Concentrate and purify via reverse-phase preparative HPLC if the ligand co-elutes on silica.

Synthesis Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing kinase inhibitors using this scaffold.

Caption: Decision tree for functionalizing the 4-chloro-pyrimidine core based on nucleophile reactivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SNAr) | Nucleophile is too weak or sterically hindered. | Switch to Protocol B (Buchwald-Hartwig) or use acid catalysis (pTSA, 1.0 equiv) in |

| Hydrolysis (Formation of -OH) | Wet solvent or un-dried base. | Ensure reagents are anhydrous. Use molecular sieves in the reaction vessel. |

| Bis-addition | Not applicable for this scaffold. | The 6-position is alkyl-substituted, preventing double addition common in 4,6-dichloropyrimidine. |

| Incomplete Conversion | Steric clash from 1-methylcyclopropyl group. | Increase temperature to 140°C (Microwave) or increase concentration to 0.5 M. |

References

-